molecular formula C6H3FINO B14852981 3-Fluoro-5-iodopicolinaldehyde

3-Fluoro-5-iodopicolinaldehyde

Cat. No.: B14852981
M. Wt: 251.00 g/mol
InChI Key: ZTFVYLLIXPYEFR-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodopicolinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodopicolinaldehyde typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of picolinaldehyde derivativesThe iodination step can be performed using iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selective halogenation at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodopicolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-Fluoro-5-iodopicolinic acid.

    Reduction: 3-Fluoro-5-iodopicolinyl alcohol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-iodopicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodopicolinaldehyde is largely dependent on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity through halogen bonding and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: Lacks the iodine atom and aldehyde group, making it less reactive in certain chemical transformations.

    5-Iodopicolinaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    3-Fluoro-5-chloropicolinaldehyde: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.

Uniqueness

3-Fluoro-5-iodopicolinaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C6H3FINO

Molecular Weight

251.00 g/mol

IUPAC Name

3-fluoro-5-iodopyridine-2-carbaldehyde

InChI

InChI=1S/C6H3FINO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H

InChI Key

ZTFVYLLIXPYEFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C=O)I

Origin of Product

United States

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